10-Octyl-10H-phenothiazine-3-carbaldehyde
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Overview
Description
10-Octyl-10H-phenothiazine-3-carbaldehyde is a phenothiazine derivative with a long alkyl chain attached to the nitrogen atom of the phenothiazine ring
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through the condensation of 10H-phenothiazine-3-carbaldehyde with octylamine under acidic conditions.
Ultrasonic Synthesis: An alternative method involves using ultrasonic irradiation to improve reaction rates and yields. This method is particularly useful for large-scale industrial production.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using reactors equipped with ultrasonic capabilities to ensure consistent quality and yield.
Continuous Flow Synthesis: For large-scale production, continuous flow reactors can be employed to streamline the synthesis process and enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including phenothiazine-3-carboxylic acid.
Reduction Products: Reduced forms of the compound, such as 10-Octyl-10H-phenothiazine-3-carbinol.
Substitution Products: Substituted phenothiazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: Medicine: The compound and its derivatives are being explored for their potential therapeutic properties, including antibacterial and antioxidant activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 10-Octyl-10H-phenothiazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
10-Ethyl-10H-phenothiazine-3-carbaldehyde: Similar structure with an ethyl group instead of an octyl group.
10-Propyl-10H-phenothiazine-3-carbaldehyde: Similar structure with a propyl group instead of an octyl group.
Uniqueness: The presence of the long octyl chain in 10-Octyl-10H-phenothiazine-3-carbaldehyde imparts unique solubility and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring increased hydrophobicity and stability.
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Properties
IUPAC Name |
10-octylphenothiazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-2-3-4-5-6-9-14-22-18-10-7-8-11-20(18)24-21-15-17(16-23)12-13-19(21)22/h7-8,10-13,15-16H,2-6,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSZMCOFEGNNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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